molecular formula C23H25NO7 B12371284 Heroin-CH2-acid

Heroin-CH2-acid

Cat. No.: B12371284
M. Wt: 427.4 g/mol
InChI Key: CLAQKZWDSGTQAX-YRRUUWTKSA-N
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Description

Heroin-CH2-acid, also known as diacetylmorphine, is a semi-synthetic opioid derived from morphine. It is known for its potent analgesic and euphoric effects. This compound is classified as a Schedule I controlled substance in many countries due to its high potential for abuse and addiction. It is commonly used in illicit drug markets but also has limited medical applications in some countries for severe pain management.

Preparation Methods

Synthetic Routes and Reaction Conditions

Heroin-CH2-acid is synthesized from morphine, which is extracted from the opium poppy (Papaver somniferum). The synthesis involves acetylation of morphine using acetic anhydride. The reaction typically occurs under reflux conditions, where morphine is dissolved in acetic anhydride and heated to produce diacetylmorphine (heroin) and acetic acid as a byproduct .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves strict control measures due to the compound’s legal status and potential for abuse. The production facilities are equipped with advanced safety and purification systems to ensure the quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Heroin-CH2-acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    6-Monoacetylmorphine: Formed during partial hydrolysis.

    Morphine: Formed during complete hydrolysis or reduction.

    Various degradation products: Formed during oxidation.

Mechanism of Action

Heroin-CH2-acid exerts its effects by binding to and activating mu-opioid receptors (MORs) in the brain and central nervous system. Upon administration, this compound is rapidly metabolized to 6-monoacetylmorphine and morphine, which then bind to MORs. This binding inhibits the release of neurotransmitters, leading to analgesia, euphoria, and sedation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound is unique due to its rapid onset of action and high potency compared to other opioids. Its ability to cross the blood-brain barrier quickly results in intense euphoria, making it highly addictive .

Properties

Molecular Formula

C23H25NO7

Molecular Weight

427.4 g/mol

IUPAC Name

3-[(4R,4aR,7S,7aR,12bS)-7,9-diacetyloxy-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-yl]propanoic acid

InChI

InChI=1S/C23H25NO7/c1-12(25)29-17-5-3-14-11-16-15-4-6-18(30-13(2)26)22-23(15,20(14)21(17)31-22)8-10-24(16)9-7-19(27)28/h3-6,15-16,18,22H,7-11H2,1-2H3,(H,27,28)/t15-,16+,18-,22-,23-/m0/s1

InChI Key

CLAQKZWDSGTQAX-YRRUUWTKSA-N

Isomeric SMILES

CC(=O)O[C@H]1C=C[C@H]2[C@H]3CC4=C5[C@]2([C@H]1OC5=C(C=C4)OC(=O)C)CCN3CCC(=O)O

Canonical SMILES

CC(=O)OC1C=CC2C3CC4=C5C2(C1OC5=C(C=C4)OC(=O)C)CCN3CCC(=O)O

Origin of Product

United States

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